molecular formula C10H9BrO3S B2765400 7-Bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione CAS No. 1098359-85-3

7-Bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione

Cat. No. B2765400
CAS RN: 1098359-85-3
M. Wt: 289.14
InChI Key: TURVPMRZFWJFMG-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione is a chemical compound with the CAS Number: 1098359-85-3 . It has a molecular weight of 289.15 . The IUPAC name for this compound is 7-bromo-3,4-dihydro-1-benzothiepin-5 (2H)-one 1,1-dioxide . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 7-Bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione is 1S/C10H9BrO3S/c11-7-3-4-10-8 (6-7)9 (12)2-1-5-15 (10,13)14/h3-4,6H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

7-Bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione is a powder that is stored at room temperature . Its melting point is not specified in the available resources .

Scientific Research Applications

Medicinal Chemistry: Antiproliferative Agent

This compound has been identified to exhibit antiproliferative activities against certain cancer cell lines . Its structure allows for interaction with various biological targets, potentially inhibiting the growth of tumor cells. This makes it a candidate for further research and development in cancer therapy.

Organic Synthesis: Building Block

Due to its reactive bromine atom, this compound serves as a valuable building block in organic synthesis . It can undergo further chemical transformations to create a wide array of derivatives, each with its own set of properties and potential applications.

Pharmacology: Tyrosine Kinase Inhibitor

In pharmacological studies, derivatives of this compound have shown promise as tyrosine kinase inhibitors . These inhibitors can interfere with signal transduction pathways, making them useful in the treatment of diseases where such pathways are dysregulated.

Materials Science: Polymer Precursor

The compound’s molecular structure suggests that it could be used as a precursor in the synthesis of novel polymers . Polymers derived from such heterocyclic compounds may exhibit unique physical properties suitable for specialized applications.

Environmental Science: Analytical Reagent

While direct applications in environmental science are not explicitly documented, compounds like 7-Bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione could be used as analytical reagents in environmental sampling and pollutant detection due to their potential for chemical modification .

Biotechnology: Enzyme Modulation

In biotechnological research, the compound could be explored for its ability to modulate enzyme activity . By binding to active sites or allosteric sites on enzymes, it could alter the rate of biochemical reactions, which is crucial in both understanding biological processes and developing biotechnological applications.

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7-bromo-1,1-dioxo-3,4-dihydro-2H-1λ6-benzothiepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3S/c11-7-3-4-10-8(6-7)9(12)2-1-5-15(10,13)14/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURVPMRZFWJFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2)Br)S(=O)(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione

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